4-(Furan-2-il)-2,4-dioxobutanoato de etilo

Descripción general

Descripción

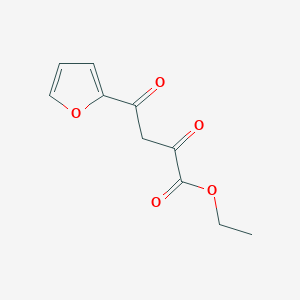

Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry . This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom.

Aplicaciones Científicas De Investigación

Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate typically involves the reaction of furan derivatives with ethyl acetoacetate under acidic or basic conditions. One common method involves the use of a catalyst such as p-toluenesulfonic acid in an organic solvent like toluene, followed by refluxing the mixture to obtain the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of biorefineries to produce furan derivatives from biomass is also gaining traction as a sustainable and eco-friendly approach .

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: Reduction reactions can convert the furan ring into tetrahydrofuran derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the furan ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typical.

Substitution: Lewis acids like aluminum chloride (AlCl3) are often employed.

Major Products: The major products formed from these reactions include furanones, tetrahydrofuran derivatives, and various substituted furan compounds .

Mecanismo De Acción

The mechanism of action of Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate involves its interaction with various molecular targets and pathways. The furan ring can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the inhibition of enzymes, disruption of cellular membranes, or interference with DNA replication .

Comparación Con Compuestos Similares

Furfural: A furan derivative used in the production of resins and as a solvent.

Furfuryl alcohol: Used in the manufacture of foundry resins and as a chemical intermediate.

2,5-Furandicarboxylic acid: A promising bio-based monomer for the production of sustainable plastics.

Uniqueness: Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate stands out due to its unique combination of a furan ring with an ester and diketone functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Actividad Biológica

Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential applications in various fields.

Overview of Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate

Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate belongs to the class of furan derivatives, which are known for their significant biological and pharmacological activities. The compound's molecular formula is with a molecular weight of approximately 210.18 g/mol. Its structure includes a furan ring and a dioxobutanoate moiety, contributing to its reactivity and biological potential.

The mechanism of action for Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes by forming reactive intermediates that interact with cellular components. This can disrupt normal cellular functions such as DNA replication and protein synthesis.

- Antimicrobial Activity : Derivatives of this compound have shown promise as antimicrobial agents, indicating that they might interfere with bacterial cell wall synthesis or function .

Antimicrobial Properties

Research indicates that Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate exhibits notable antimicrobial activity. A study measured the Minimum Inhibitory Concentration (MIC) values against various bacterial strains, revealing:

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate | 15.5 - 62 | Highly Active |

| 125 | Moderately Active | |

| 250 - 500 | Poorly Active |

These results suggest that the compound is particularly effective against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory and Anticancer Activities

Furan derivatives are being explored for their anti-inflammatory and anticancer properties. Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate may possess similar activities based on its structural characteristics. Studies have shown that compounds with furan rings can modulate inflammatory pathways and exhibit cytotoxic effects on cancer cells.

Case Studies

- Synthesis and Biological Evaluation : A study synthesized various derivatives of Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate and evaluated their biological activity. The results indicated a correlation between structural modifications and increased antimicrobial potency, supporting the idea of structure-activity relationships (SAR) in drug development .

- Comparative Analysis with Other Compounds : In comparative studies with established antimicrobial agents like fosfomycin, Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate showed competitive inhibition profiles, suggesting its potential as a lead compound for further development in antimicrobial therapies .

Propiedades

IUPAC Name |

ethyl 4-(furan-2-yl)-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-2-14-10(13)8(12)6-7(11)9-4-3-5-15-9/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIOCWOOZQZAFOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.